molecular formula C15H13FN4 B7151035 N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine

N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine

Cat. No.: B7151035
M. Wt: 268.29 g/mol
InChI Key: ILMNBIOTEDJCRA-UHFFFAOYSA-N
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Description

N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives This compound is characterized by the presence of a fluoropyridine moiety attached to a quinazoline core, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of the 3-fluoropyridine intermediate.

    Coupling with Quinazoline Derivative: The 3-fluoropyridine intermediate is then coupled with a quinazoline derivative. This step often involves a nucleophilic substitution reaction where the fluoropyridine acts as a nucleophile, attacking the electrophilic carbon of the quinazoline derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial processes may employ automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine involves its interaction with specific molecular targets. The fluoropyridine moiety enhances the compound’s ability to bind to active sites of enzymes or receptors, thereby modulating their activity. The quinazoline core contributes to the compound’s stability and facilitates its interaction with hydrophobic pockets within the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chloropyridin-2-yl)methyl]-6-methylquinazolin-4-amine
  • N-[(3-bromopyridin-2-yl)methyl]-6-methylquinazolin-4-amine
  • N-[(3-iodopyridin-2-yl)methyl]-6-methylquinazolin-4-amine

Uniqueness

N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine is unique due to the presence of the fluorine atom in the pyridine ring. Fluorine imparts distinct electronic properties, such as increased electronegativity and reduced basicity, which can enhance the compound’s binding affinity and selectivity towards biological targets. Additionally, the fluorine atom can improve the compound’s metabolic stability and bioavailability compared to its halogenated analogs .

Properties

IUPAC Name

N-[(3-fluoropyridin-2-yl)methyl]-6-methylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4/c1-10-4-5-13-11(7-10)15(20-9-19-13)18-8-14-12(16)3-2-6-17-14/h2-7,9H,8H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILMNBIOTEDJCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=CN=C2NCC3=C(C=CC=N3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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